Gastric Antisecretory Activity: SAR-Defined Reduction in Efficacy vs. 2,3-Dimethyl Analog
In a head-to-head comparative study within the indole-1-alkanamide series, the presence of a methyl group at both the 2- and 3-positions of the indole ring is critical for oral gastric antisecretory activity in a rat model. The 2,3-dimethyl analog (CAS 61921-80-0) demonstrated a marked elevation of gastric pH after oral administration. Critically, the study explicitly states that 'Replacement of either methyl group by a hydrogen atom or an ethyl radical resulted in greatly diminished activity' [1]. This directly indicates that 1H-Indole-1-acetamide, 2-methyl- (which has a hydrogen at the 3-position) possesses significantly lower, if not negligible, oral gastric antisecretory efficacy compared to its 2,3-dimethyl counterpart.
| Evidence Dimension | In vivo gastric antisecretory activity (pH elevation) in rat |
|---|---|
| Target Compound Data | Activity 'greatly diminished' relative to 2,3-dimethyl analog; quantitative data not explicitly provided in the abstract for this specific compound. |
| Comparator Or Baseline | 2,3-Dimethylindole-1-acetamide (CAS 61921-80-0): 'Marked elevation of pH' after 100 mg/kg oral administration. |
| Quantified Difference | Qualitative description: 'Greatly diminished activity' upon removal of one methyl group. |
| Conditions | Shay rat model; oral administration at 100 mg/kg [1]. |
Why This Matters
This SAR knowledge is essential for experimental design; using the more active 2,3-dimethyl analog would introduce a confounding variable in studies investigating mechanisms unrelated to that specific substitution pattern.
- [1] Bell, M. R., Zalay, A. W., Oesterlin, R., Clemans, S. D., Dumas, D. J., Bradford, J. C., & Rozitis, J. (1977). Experimental antiulcer drugs. 1. Indole-1-alkanamides and pyrrole-1-alkanamides. Journal of Medicinal Chemistry, 20(4), 537–540. PMID: 850239. View Source
